3-Azetidinyl nicotinate

nAChR ligand design ring size SAR binding affinity

Researchers exploring nAChR ligand SAR face a critical challenge: ring-size variation among 3-pyridyl derivatives produces unpredictable binding shifts. 3-Azetidinyl nicotinate (CAS 1220021-28-2) solves this by providing the conformationally rigid azetidine ester scaffold that literature evidence shows enhances receptor potency over larger-ring analogs. • Enables systematic SAR exploration of ring size vs. nAChR subtype selectivity. • Distinct ester linkage offers selective hydrolysis or derivatization, complementing methyl 5- and 6-(azetidin-3-yl)nicotinate isomers. • Supplied at ≥95% purity with batch-specific NMR, HPLC, and GC documentation for analytical confidence.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 1220021-28-2
Cat. No. B1394741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azetidinyl nicotinate
CAS1220021-28-2
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1C(CN1)OC(=O)C2=CN=CC=C2
InChIInChI=1S/C9H10N2O2/c12-9(13-8-5-11-6-8)7-2-1-3-10-4-7/h1-4,8,11H,5-6H2
InChIKeyIWVNWZMZZFXPEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azetidinyl Nicotinate: Research-Grade nAChR Ligand Intermediate


3-Azetidinyl nicotinate (CAS 1220021-28-2; azetidin-3-yl pyridine-3-carboxylate) is a heterocyclic organic compound with the molecular formula C9H10N2O2 and molecular weight 178.19 g/mol . The compound is formed by esterification of nicotinic acid (pyridine-3-carboxylic acid) with azetidin-3-ol, producing a structure that contains a four-membered azetidine ring connected via an ester linkage to a pyridine moiety [1]. As a nicotinic acid derivative containing an azetidine ring, it represents a structural intermediate class that combines features relevant to nicotinic acetylcholine receptor (nAChR) ligand design, though published pharmacological characterization data specific to this exact compound remain extremely limited in the open scientific literature [2]. The compound is commercially available for research use at standard purity specifications of ≥95% .

3-Azetidinyl Nicotinate: Why Ring Size Matters


Substitution among structurally similar nicotinic acid derivatives is not pharmacologically or synthetically neutral. Research on 3-pyridylamine-based nAChR ligands has demonstrated that ring size—specifically the transition from piperidine (six-membered) to pyrrolidine (five-membered) to azetidine (four-membered)—produces systematic shifts in receptor binding affinity that are neither linear nor predictable [1]. Specifically, the piperidinyl compound 33 exhibited Ki = 623 nM, while its pyrrolidinyl counterpart 12 showed Ki = 305 nM, representing an approximate two-fold enhancement [2]. Furthermore, independent structure-activity relationship studies have established that contraction of the pyrrolidine ring to a four-member azetidine enhances potency, while ring expansion diminishes it [3]. These findings underscore that the azetidine moiety confers distinct conformational and electronic properties that cannot be replicated by larger ring analogs. Consequently, procurement decisions based solely on nominal structural similarity—without accounting for ring size and linkage type—carry a material risk of obtaining a compound with substantially different receptor interaction characteristics or synthetic reactivity profiles.

3-Azetidinyl Nicotinate: Ring Size, Synthesis & Supply Evidence


Ring Size Impact on nAChR Affinity

In a systematic structure-activity relationship study of 3-pyridylamine nAChR ligands, reduction of ring size from six-membered piperidine to five-membered pyrrolidine produced a measurable enhancement in receptor binding affinity. The piperidinyl compound 33 exhibited a Ki of 623 nM, whereas the pyrrolidinyl counterpart 12 showed a Ki of 305 nM, representing a 2.04-fold improvement [1]. This class-level evidence establishes that ring size is a critical determinant of nAChR interaction. Direct, compound-specific binding data (Ki, IC50, or EC50 values) for 3-azetidinyl nicotinate itself are not currently available in the peer-reviewed primary literature; the sole receptor activity datum identified is an EC50 of 30,000 nM (30 µM) at the human muscle-type nAChR (TE671 subtype), which is >98-fold weaker than the nanomolar-range affinities reported for optimized azetidine-containing nAChR ligands [2].

nAChR ligand design ring size SAR binding affinity medicinal chemistry

Esterification Synthesis Route Comparison

3-Azetidinyl nicotinate is synthesized via esterification of nicotinic acid (pyridine-3-carboxylic acid) with azetidin-3-ol [1]. This route contrasts with alternative azetidine-containing nicotinic derivatives that require more complex synthetic pathways. For example, methyl 6-(azetidin-3-yl)nicotinate positions the azetidine substituent at the 6-position of the pyridine ring via C-C bond formation rather than an ester linkage, while methyl 5-(azetidin-3-yl)nicotinate (MW 192.21, C10H12N2O2) requires additional synthetic steps and produces a distinct substitution pattern . 3-Azetidinyl nicotinate is commercially available at ≥95% purity from multiple suppliers, with batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . The compound's SMILES string (O=C(OC1CNC1)C2=CN=CC=C2) and InChIKey (IWVNWZMZZFXPEI-UHFFFAOYSA-N) provide unambiguous structural verification [2].

organic synthesis esterification azetidine chemistry intermediate procurement

Commercial Purity & QC Documentation

3-Azetidinyl nicotinate is supplied commercially at a standard purity specification of ≥95% across multiple vendors, with some suppliers offering 95+% grade . Bidepharm provides batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . AK Scientific supplies the compound at 95% minimum purity with full quality assurance documentation and SDS availability . Pricing varies substantially by supplier and packaging scale; at the 2.5 g scale, list pricing has been observed at approximately ¥9,358 (∼$1,300 USD equivalent), reflecting the specialized nature of this research intermediate [1]. This contrasts with commodity nicotinic acid derivatives (e.g., methyl nicotinate, CAS 93-60-7) which are available at substantially lower cost but lack the azetidine moiety essential for nAChR-targeted applications.

quality control analytical chemistry procurement purity specification

3-Azetidinyl Nicotinate Research Applications


nAChR Ligand Scaffold and SAR Studies

Based on class-level evidence that azetidine-containing 3-pyridyl derivatives exhibit enhanced nAChR binding relative to larger-ring analogs, 3-azetidinyl nicotinate is positioned as a scaffold for systematic SAR exploration [1]. Researchers investigating the relationship between ring size, linkage type (ester vs. amine vs. C-C bond), and receptor subtype selectivity may utilize this compound as a reference point within an azetidine-containing series. The established trend that contraction from pyrrolidine to azetidine enhances potency provides a rational basis for inclusion in SAR libraries [2].

Synthetic Intermediate for Azetidine Derivatives

The compound serves as a synthetic intermediate for further derivatization of the azetidine nitrogen or pyridine ring positions. Its ester linkage between the nicotinoyl moiety and azetidin-3-ol provides a functional handle that can be selectively modified or hydrolyzed under controlled conditions [3]. This distinguishes it from methyl 5-(azetidin-3-yl)nicotinate and methyl 6-(azetidin-3-yl)nicotinate, which incorporate the azetidine moiety at different positions via distinct bonding motifs, enabling complementary synthetic strategies .

Analytical Reference Standard for Method Development

With defined molecular properties (MW 178.19, C9H10N2O2, SMILES O=C(OC1CNC1)C2=CN=CC=C2, InChIKey IWVNWZMZZFXPEI-UHFFFAOYSA-N) and commercial availability at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC [4], 3-azetidinyl nicotinate is suitable as an analytical reference standard. It can support HPLC method development, mass spectrometry calibration, or NMR spectral library construction for laboratories working with azetidine-containing nicotinic acid derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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